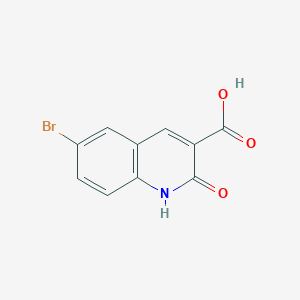

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

描述

6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS: 99465-06-2; molecular formula: C₁₀H₆BrNO₃) is a halogenated quinoline derivative with a hydroxyl (-OH) group at position 2 and a carboxylic acid (-COOH) group at position 3. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions due to the reactive bromine atom at position 6 .

属性

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKXWRUKYZZMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603127 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-06-2 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 2: Direct Carboxylation

In this approach, 6-bromoquinoline is subjected to direct carboxylation using carbon dioxide in the presence of a base.

- Reagents : 6-Bromoquinoline, carbon dioxide, and a base (e.g., sodium hydroxide).

- Temperature : Typically performed at elevated temperatures (100-150 °C).

Yield : This method can achieve yields of approximately 85%.

- High yield and purity of the final product.

- One-pot synthesis reduces the need for multiple purification steps.

- Requires careful control of temperature and pressure conditions.

Method 3: Oxidative Hydrolysis

This method utilizes oxidative hydrolysis of a precursor compound, such as a bromo-substituted quinoline derivative.

- Reagents : Alkaline hydrogen peroxide as an oxidizing agent.

- Temperature : Reaction typically conducted at moderate temperatures (35-70 °C).

Yield : Yields can reach up to 90% under optimized conditions.

- High efficiency and minimal side reactions.

- Requires careful handling of hydrogen peroxide due to its reactive nature.

The following table summarizes the key aspects of each preparation method for 6-Bromo-2-hydroxyquinoline-3-carboxylic acid:

| Method | Yield (%) | Key Reagents | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination and Hydrolysis | 70-80 | Bromine, Acetic Acid | Room Temp | Simple steps | Risk of over-bromination |

| Direct Carboxylation | 85 | Carbon Dioxide, Sodium Hydroxide | 100-150 | High yield, one-pot synthesis | Requires strict temperature control |

| Oxidative Hydrolysis | Up to 90 | Alkaline Hydrogen Peroxide | 35-70 | High efficiency | Handling precautions needed |

化学反应分析

Types of Reactions

6-Bromo-2-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.

Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Reagents like carbodiimides or acid chlorides in the presence of a base.

Major Products Formed

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Quinone Derivatives: Formed through oxidation reactions.

Amides and Esters: Formed through coupling reactions.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 6-Bromo-2-hydroxyquinoline-3-carboxylic acid exhibits notable antimicrobial properties. Studies indicate its effectiveness against multi-drug resistant bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves inhibiting bacterial enzymes, which is critical for their survival and proliferation.

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance, flow cytometry analyses revealed that treated cells exhibited increased rates of apoptosis compared to untreated controls. This suggests potential applications in cancer therapeutics, where the compound may serve as a lead for developing novel anticancer drugs.

Antioxidant Effects

The compound has also been investigated for its antioxidant properties. In cellular models exposed to oxidative stress, it effectively reduced markers of oxidative damage, indicating its potential role in protecting cells from oxidative injury. This property is particularly relevant for therapeutic strategies aimed at diseases linked to oxidative stress.

Biochemistry

Enzyme Inhibition Studies

this compound has been utilized as a probe in enzyme inhibition studies. Its ability to bind to active sites of various enzymes allows researchers to investigate biochemical pathways and interactions involving quinoline derivatives. This application is crucial for understanding metabolic processes and drug interactions.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are valuable in catalysis and materials science, as they can exhibit unique electronic and optical properties depending on the metal center involved.

Material Science

In the field of materials science, this compound is explored as an intermediate in the synthesis of dyes and pigments. Its chemical structure allows for modifications that can enhance the color properties and stability of the resulting materials.

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multi-drug resistant bacteria |

| Anticancer therapies | Induces apoptosis in cancer cell lines | |

| Antioxidant compounds | Reduces oxidative damage markers | |

| Biochemistry | Enzyme inhibition studies | Investigates biochemical pathways |

| Coordination Chemistry | Ligand for metal complexes | Enhances catalytic properties |

| Material Science | Synthesis of dyes and pigments | Improves color properties and stability |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as a new antimicrobial agent.

- Cancer Cell Studies : In vitro experiments indicated that treatment with this compound resulted in significant reductions in cancer cell viability, suggesting its potential role in cancer therapies.

- Oxidative Stress Models : Research demonstrated that this compound effectively mitigated oxidative stress markers in cellular models, supporting its use as an antioxidant agent.

作用机制

The mechanism of action of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural and Functional Analysis

Substituent Position Effects: The 2-hydroxy-3-carboxylic acid motif in the target compound enables hydrogen bonding and metal coordination, critical for catalytic or biological interactions . In contrast, 6-bromo-2-hydroxyquinoline-4-carboxylic acid (CAS 5463-29-6) places the carboxylic acid at position 4, reducing electronic conjugation with the hydroxyl group . 6-Bromo-3-methyl-2-(3-trifluoromethyl-phenyl)-quinoline-4-carboxylic acid (CAS 1586-30-7) introduces a trifluoromethylphenyl group at position 2, significantly increasing steric bulk and lipophilicity, which may enhance blood-brain barrier penetration in drug design .

4-Bromoquinoline-6-carboxylic acid (CAS 219763-87-8) positions bromine at position 4, making it less reactive in Suzuki-Miyaura couplings compared to the target compound’s bromine at position 6 .

Applications in Synthesis: The target compound’s bromine atom is strategically positioned for cross-coupling reactions to generate biaryl structures, a key step in synthesizing ligands for optoelectronic materials . 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (CAS 313241-16-6) features a cyclopropyl group, which is resistant to metabolic oxidation, making it valuable in medicinal chemistry .

生物活性

6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom, a hydroxy group, and a carboxylic acid group attached to a quinoline ring, has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₆BrNO₃, with a molecular weight of approximately 268.06 g/mol. The specific arrangement of functional groups in this compound contributes to its unique biological activities compared to structurally similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

- Anticancer Properties : The compound has shown promise in anticancer research, with studies indicating its ability to inhibit cancer cell proliferation. It interacts with biological targets involved in cancer progression, potentially leading to the development of novel anticancer therapies.

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use in drug design and development .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound's ability to bind effectively to enzyme active sites inhibits their function, which is particularly relevant in targeting metabolic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can reduce oxidative stress by inhibiting ROS production, which is often elevated in cancer and other diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound exhibited inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent .

In anticancer research, the compound was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. Notably, it showed enhanced activity when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | Different position of hydroxy group |

| 2-Hydroxyquinoline | C₉H₇NO | Lacks bromine and carboxylic acid functionalities |

| 5-Bromo-2-hydroxyquinoline | C₉H₇BrN | Bromine at a different position affecting reactivity |

The structural variations among these compounds significantly influence their biological activities and chemical reactivity, underscoring the importance of specific functional group arrangements.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 6-bromo-2-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via bromination of 2-hydroxyquinoline-3-carboxylic acid derivatives. Key steps include regioselective bromination at the 6-position, often using brominating agents like N-bromosuccinimide (NBS) in acetic acid or DMF under controlled temperatures (60–80°C). Reaction yield (60–85%) depends on solvent polarity, temperature, and stoichiometry of brominating agents. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm bromine’s position (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) and carboxylic acid protons (broad signal at δ 12–13 ppm).

- IR : Peaks at ~2500–3300 cm (O-H stretch), 1680–1700 cm (C=O), and 600–800 cm (C-Br) validate functional groups.

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak at m/z 267–269 (accounting for Br isotopes) .

Q. How does the bromine substituent influence the compound’s solubility and stability?

- Answer : The electron-withdrawing bromine at position 6 reduces solubility in polar solvents (e.g., water) but enhances stability against photodegradation. Solubility is higher in DMSO or DMF. Stability studies (TGA/DSC) show decomposition temperatures >200°C, making it suitable for high-temperature reactions .

Advanced Research Questions

Q. How can conflicting crystallographic data on quinoline derivatives be resolved during structure refinement?

- Answer : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disordered solvent molecules. Use SHELXL for refinement, applying restraints for bond lengths/angles and incorporating TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and residual density analysis .

Q. What strategies optimize regioselective functionalization of the quinoline ring without disrupting the bromine or hydroxyl groups?

- Answer : Protect the hydroxyl group (e.g., as a silyl ether) before functionalization. Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) at position 4 or 8 avoids bromine displacement. DFT calculations predict reactivity: position 4 is more electrophilic (Mulliken charge: −0.12) than position 8 (−0.08), favoring selective modifications .

Q. How do solvent and pH affect the compound’s fluorescence properties for sensing applications?

- Answer : In acidic conditions (pH < 4), protonation of the hydroxyl group quenches fluorescence (quantum yield Φ = 0.05). In basic media (pH > 9), deprotonation enhances Φ to 0.35. Solvent polarity shifts emission maxima: λem = 420 nm (in DMSO) vs. 405 nm (in ethanol) due to solvatochromic effects .

Q. What experimental and computational methods reconcile contradictory data on tautomeric forms in solution vs. solid state?

- Answer : Solid-state N NMR and X-ray diffraction confirm the keto form (carboxylic acid) dominates. In solution (DMSO-d6), H NMR shows equilibrium between keto and enol tautomers. DFT calculations (B3LYP/6-311++G**) estimate the enol form is 2.3 kcal/mol higher in energy, aligning with experimental ratios (85:15 keto:enol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。